molecular formula C10H20N2O B012176 (5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one CAS No. 106576-32-3

(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one

Cat. No.: B012176
CAS No.: 106576-32-3
M. Wt: 184.28 g/mol
InChI Key: IIPNMKFGSRIZEK-VIFPVBQESA-N
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Description

Alpha-Tocopherol succinate: is a form of vitamin E, specifically an ester of alpha-tocopherol and succinic acid. It is known for its antioxidant properties and is used to treat and prevent vitamin E deficiencies. Alpha-tocopherol is the primary form of vitamin E utilized by the human body, and the succinate ester form is more stable and easier to use in supplements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-tocopherol succinate is synthesized by esterifying alpha-tocopherol with succinic acid. The process involves dissolving alpha-tocopherol in dehydrated alcohol and refluxing it with succinic acid in the presence of a catalyst. The reaction is typically carried out under inert conditions to prevent oxidation .

Industrial Production Methods: Industrial production of alpha-tocopherol succinate often uses natural sources such as vegetable oil distillate. The process involves esterification of alpha-tocopherol with succinic acid, followed by purification steps to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves reactive oxygen species.

    Reduction: Enzymatic reduction in biological systems.

    Hydrolysis: Acidic or enzymatic conditions in the gastrointestinal tract.

Major Products:

Scientific Research Applications

Alpha-tocopherol succinate has a wide range of scientific research applications:

Mechanism of Action

Alpha-tocopherol succinate exerts its effects primarily through its antioxidant properties. It neutralizes free radicals, thereby protecting cells from oxidative damage. Additionally, it has been shown to inhibit protein kinase C, an enzyme involved in cell proliferation and differentiation. This inhibition can lead to anti-cancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Alpha-tocopherol succinate is unique due to its stability and ease of use in supplements. It also has distinct anti-cancer properties that are not as pronounced in other forms of vitamin E .

Properties

IUPAC Name

(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPNMKFGSRIZEK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCC1=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@H](NCC1=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543664
Record name (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106576-32-3
Record name (5S)-1-Ethyl-5-(2-methylpropyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Reactant of Route 2
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Reactant of Route 3
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Reactant of Route 4
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Reactant of Route 5
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one
Reactant of Route 6
(5S)-1-ethyl-5-(2-methylpropyl)piperazin-2-one

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